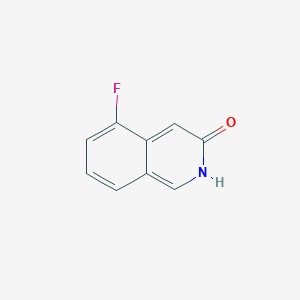![molecular formula C7H7BrN2 B11772380 2-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11772380.png)
2-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a bromine atom attached to a dihydrocyclopenta[d]pyrimidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the bromination of 6,7-dihydro-5H-cyclopenta[d]pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine reagents on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopenta[d]pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an anticancer or antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-cyclopenta[d]pyrimidine: Lacks the bromine atom, which can affect its reactivity and binding properties.
2-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
2-Iodo-6,7-dihydro-5H-cyclopenta[d]pyrimidine:
Uniqueness
2-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Propriétés
Formule moléculaire |
C7H7BrN2 |
|---|---|
Poids moléculaire |
199.05 g/mol |
Nom IUPAC |
2-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C7H7BrN2/c8-7-9-4-5-2-1-3-6(5)10-7/h4H,1-3H2 |
Clé InChI |
ADGXPGHARDYSRM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CN=C(N=C2C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


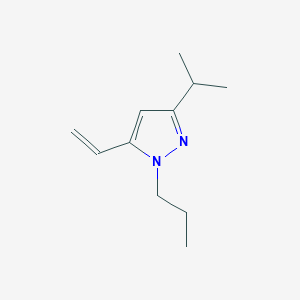
![2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylpropanamide](/img/structure/B11772316.png)
![Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11772321.png)

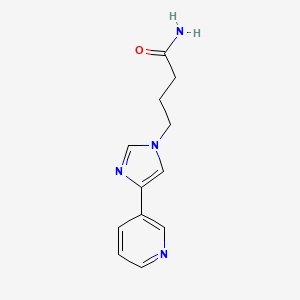
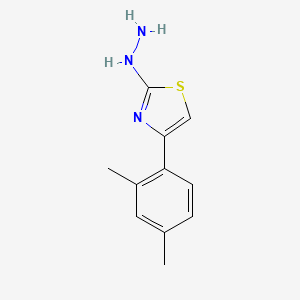
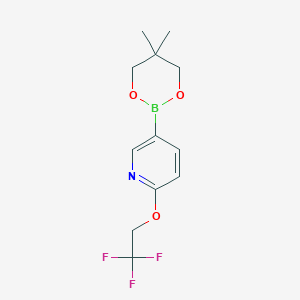
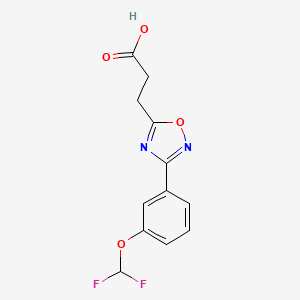

![1-Methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1H-benzo[d]imidazol-4(5H)-one](/img/structure/B11772358.png)
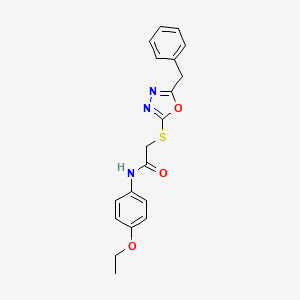
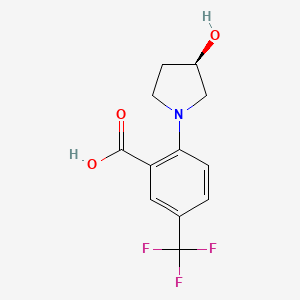
![3-Amino-5,6-dioxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11772392.png)
